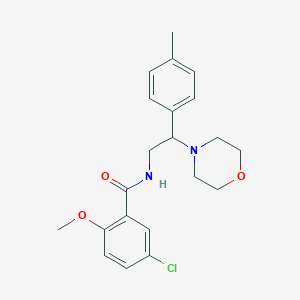

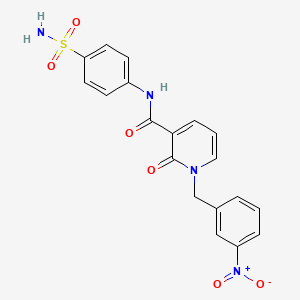

![molecular formula C11H17NO4 B2394372 Ácido 1-[(terc-butóxi)carbonil]-1,2,3,4-tetrahidropiridina-2-carboxílico CAS No. 1779402-01-5](/img/structure/B2394372.png)

Ácido 1-[(terc-butóxi)carbonil]-1,2,3,4-tetrahidropiridina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Mecanismo De Acción

Target of Action

The primary target of the compound “1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets (amines) through a process known as protection . This involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The result of this interaction is the formation of BOC-protected amines , which are stable and resistant to various chemical reactions .

Biochemical Pathways

The compound affects the amine protection pathway in organic synthesis . The BOC group serves as a protecting group for amines, preventing them from reacting during certain stages of synthesis . This allows for more complex molecules to be built up step-by-step, without unwanted side reactions .

Pharmacokinetics

The compound’sBOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could be metabolized and excreted following similar chemical reactions.

Result of Action

The primary result of the compound’s action is the formation of BOC-protected amines . These protected amines can then undergo further chemical reactions without the risk of the amine group reacting . This is particularly useful in the synthesis of complex organic molecules, where protecting groups like the BOC group are essential .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action is highly dependent on the chemical environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Boc-THP-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has been used as a building block in the synthesis of various compounds and as a protecting group for amines in the synthesis of peptides and other organic compounds. However, its limitations include its limited use in biological studies and the lack of understanding of its mechanism of action.

Direcciones Futuras

There are several potential future directions for the study of Boc-THP-2-carboxylic acid. It could be used as a starting material for the synthesis of novel antifungal agents. It could also be studied for its potential use as a protecting group for amines in the synthesis of peptides and other organic compounds. Further studies are needed to understand its mechanism of action and its potential use in biological studies.

Conclusion

In conclusion, Boc-THP-2-carboxylic acid is a chemical compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Boc-THP-2-carboxylic acid in various fields of study.

Métodos De Síntesis

The synthesis of Boc-THP-2-carboxylic acid involves the reaction of 1,2,3,4-tetrahydropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and produces Boc-THP-2-carboxylic acid as a white solid in good yield.

Aplicaciones Científicas De Investigación

Uso como grupo protector en síntesis orgánica

El grupo terc-butóxicarbonil (BOC) se utiliza como grupo protector para aminas en síntesis orgánica . El grupo BOC se puede agregar a las aminas en condiciones acuosas utilizando di-terc-butil dicarbonato en presencia de una base como el hidróxido de sodio .

Protección de aminas

El grupo BOC se utiliza para la protección de aminas. Esto se puede lograr agitando una mezcla de la amina y di-terc-butil dicarbonato (Boc2O) suspendida en agua a temperatura ambiente .

Desprotección de aminas

Las aminas protegidas con BOC se pueden desproteger utilizando varios métodos, como mezclar el carbamato protegido con ácido clorhídrico 3 M (HCl) en acetato de etilo durante 30 min a temperatura ambiente .

Uso en la síntesis de dipéptidos

Los AAIL protegidos derivados de aminoácidos protegidos con terc-butóxicarbonil (Boc-AAIL) disponibles comercialmente se pueden utilizar como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común .

Uso en la síntesis del fármaco anti-VHC Velpatasvir

Se desarrolló un enfoque eficaz para separar el ácido (2S,4S)-1-(terc-butóxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ((2S,4S)-TBMP) de la mezcla de (2S,4S)-TBMP y (2S,4R)-1-(terc-butóxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ((2S,4R)-TBMP), un intermedio importante para el fármaco anti-VHC Velpatasvir .

Uso en investigación química

Este compuesto se utiliza en investigación química y está disponible en varios proveedores de productos químicos científicos . Por lo general, se vende en forma de polvo cristalino e insoluble en agua .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOXQMAOPSBJON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779402-01-5 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

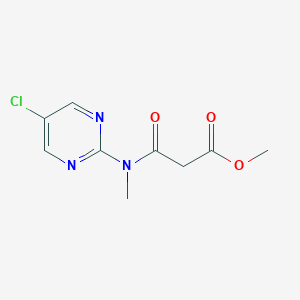

![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)

![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)

![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)

![8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2394296.png)

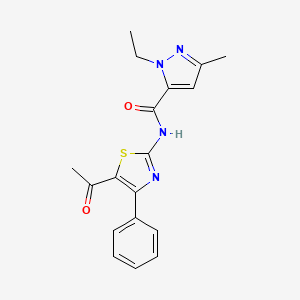

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)

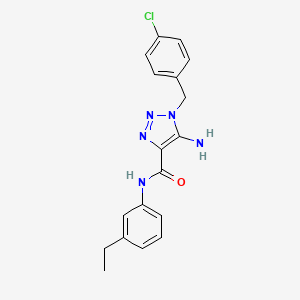

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)